molecular formula C11H17BO3 B1273574 2-Butoxy-5-methylphenylboronic acid CAS No. 480438-72-0

2-Butoxy-5-methylphenylboronic acid

Cat. No. B1273574
CAS RN: 480438-72-0
M. Wt: 208.06 g/mol
InChI Key: MIFKETUXFNRADI-UHFFFAOYSA-N
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Description

2-Butoxy-5-methylphenylboronic acid (2BMPA) is an organoboronic acid, which is a type of compound that contains a boron atom bound to a hydrocarbon. 2BMPA is a versatile reagent that has been used in a variety of synthetic and analytical applications, including organic synthesis, polymer synthesis, and pharmaceutical analysis. 2BMPA has also been used in the study of biochemical and physiological effects.

Scientific Research Applications

Enantioselective Recognition and Sensing

2-Butoxy-5-methylphenylboronic acid plays a role in enantioselective recognition processes. For instance, compounds derived from related boronic acids have been used as sensors for detecting chiral amines, demonstrating their potential in stereoselective chemical analyses (Ghosn & Wolf, 2011).

Synthesis of Ortho-Functionalized Arylboronic Acids

This compound is instrumental in the synthesis of ortho-functionalized arylboronic acids. Techniques involving derivatives of related boronic acids have been developed for synthesizing various ortho-functionalized compounds, demonstrating the versatility of boronic acids in organic synthesis (Da̧browski et al., 2007).

Catalysis in Organic Synthesis

It's utilized in catalyzing organic synthesis reactions. For example, derivatives of boronic acids like 2-thiopheneboronic ester have been used in Suzuki-Miyaura coupling reactions, highlighting their role in facilitating complex organic transformations (Hergert et al., 2018).

Potential in Cancer Research

Compounds containing phenylboronic acid, a related chemical structure, have shown promise in experimental oncology. They exhibit antiproliferative and proapoptotic properties, indicating potential uses in cancer treatment (Psurski et al., 2018).

Drug Delivery and Targeting

Phenylboronic acid-functionalized polymers, closely related to this compound, have been explored for targeted drug delivery, especially for cancer cells. Such functionalization enhances the selectivity and efficacy of drug delivery systems (Zhang et al., 2013).

Antimicrobial Activity

Some derivatives of phenylboronic acid have displayed antimicrobial properties. This suggests the potential of boronic acid compounds, including this compound, in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2020).

Catalytic Role in Coupling Reactions

Boronic acids, similar to this compound, are effective in Pd-catalyzed coupling reactions, contributing to the synthesis of various organic compounds and highlighting their catalytic versatility (Peters et al., 1990).

Chemical Sensing and Recognition

Terphenylboronic acid derivatives, akin to this compound, are used for the recognition of sugar derivatives, demonstrating their utility in chemical sensing applications (Yamashita et al., 1996).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including 2-Butoxy-5-methylphenylboronic acid, may have promising applications in medicinal chemistry in the future .

Mechanism of Action

Target of Action

The primary target of 2-Butoxy-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis for the construction of biologically active compounds, natural products, and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be catalyzed by ethers . Additionally, the compound should be handled carefully to avoid dust formation and exposure to mist, gas, or vapors .

properties

IUPAC Name

(2-butoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFKETUXFNRADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394174
Record name 2-Butoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480438-72-0
Record name 2-Butoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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